molecular formula C21H19ClN2O4S B2879037 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine CAS No. 872206-99-0

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine

Cat. No.: B2879037
CAS No.: 872206-99-0
M. Wt: 430.9
InChI Key: VOTLIPSUYYZVCS-UHFFFAOYSA-N
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Description

The compound “1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine” is available for scientific research needs . It has a molecular formula of C22H22ClN3O4S and a molecular weight of 459.95.

Scientific Research Applications

Synthesis and Biological Study

A novel compound, closely related to the chemical structure , was synthesized and demonstrated higher antimicrobial activity compared to its metal complexes, showing potential as an antimicrobial agent (P. N. Patel, K. .. Patel, H. S. Patel, 2011).

Heteroarylation of Acetonitriles

Research on the heteroarylation of pyridin-2-yl and quinolin-2-ylacetonitriles by chloroquinoxalines has developed methods for synthesizing compounds containing pyridine and quinoline nuclei, which are valuable for pharmaceutical research (A. Kozynchenko, Y. Volovenko, F. Babichev, V. K. Promonenkov, 1990).

Anti-Plasmodial and Antifungal Activity

The synthesis of N-functionalized aminoquinolines, including compounds similar to the one , has shown moderate activity against a chloroquine-sensitive strain of Plasmodium falciparum, and some compounds displayed activity against chloroquine-resistant strains. Additionally, certain derivatives exhibited antifungal activity, highlighting their potential as antimalarial and antifungal agents (Stéphanie Vandekerckhove, Sofie Van Herreweghe, J. Willems, B. Danneels, T. Desmet, C. de Kock, Philip Smith, K. Chibale, M. D’hooghe, 2015).

Direct Halogenation

The selective halogenation of C1–H bond in pyrrolo[1,2-a]quinoxalines has been developed, allowing for the diversification of these compounds, which are important for pharmaceutical research and organic synthesis. This method supports the modification of quinoxaline derivatives for further research applications (Huy X Le, T. Hoang, T. Tran, Cao T.D. Nguyen, L. Chiem, N. Phan, T. Nguyen, 2021).

Novel Fluoroquinolone Antibacterial Agents

Synthesis of new pyrrolidine derivatives, including fluoroquinolone antibacterials, demonstrated potent antimicrobial activity against both Gram-negative and Gram-positive organisms. This research underscores the potential of such compounds in developing new antibacterial drugs (C. Hong, Y. K. Kim, J. Chang, S. H. Kim, H. Choi, D. H. Nam, Y. Kim, J. H. Kwak, 1997).

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-9-pyrrolidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c22-14-3-5-15(6-4-14)29(25,26)20-13-23-17-12-19-18(27-9-10-28-19)11-16(17)21(20)24-7-1-2-8-24/h3-6,11-13H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTLIPSUYYZVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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